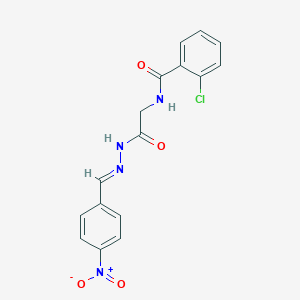

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEANVLEJANOKN-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating 2-chlorobenzoic acid (CAS 118-91-2) using carbodiimide reagents. In a representative procedure:

-

Reagents : 2-Chlorobenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv), and methylhydrazine (1.5 equiv).

-

Conditions : Reaction in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.

-

Workup : Extraction with saturated NaHCO₃, drying over Na₂SO₄, and solvent evaporation.

This method minimizes racemization and ensures high purity, critical for subsequent condensation reactions.

Schiff Base Formation with 4-Nitrobenzaldehyde

The hydrazide intermediate undergoes condensation with 4-nitrobenzaldehyde (CAS 555-16-8) to form the benzylidene-hydrazine moiety.

Acid-Catalyzed Condensation

A reflux-based approach is commonly employed:

-

Reagents : Hydrazide intermediate (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), glacial acetic acid (catalytic).

-

Conditions : Reflux in absolute ethanol (48–72 hours) under nitrogen.

-

Workup : Cooling to 4°C, filtration, and washing with cold ethanol.

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration. The trans-configuration of the resulting imine (C=N) is confirmed by X-ray crystallography.

Microwave-Assisted Synthesis

To reduce reaction time, microwave irradiation has been optimized:

-

Parameters : 100 W power, 80°C, 15 minutes in ethanol.

-

Advantages : Enhanced reaction kinetics and reduced side-product formation.

Alternative Pathways and Modifications

One-Pot Sequential Reactions

Combining hydrazide formation and condensation in a single vessel improves efficiency:

-

Steps :

-

EDCl-mediated coupling of 2-chlorobenzoic acid and methylhydrazine.

-

Direct addition of 4-nitrobenzaldehyde and acetic acid.

-

Analytical Characterization

Critical validation data for the final compound:

Industrial-Scale Considerations

Solvent Selection

Byproduct Management

-

Impurities : Unreacted aldehyde (≤2%) removed via silica gel chromatography.

-

Waste Streams : Ethanol recovered by distillation (85% efficiency).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its hydrazone structure, which is known for various pharmacological activities.

Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide would depend on its specific biological target. Generally, hydrazones can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may also play a role in its biological activity, potentially through redox reactions.

Comparison with Similar Compounds

Substituent Impact :

- Nitro Group (NO₂): The nitro group in the target compound enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions .

- Thioyl vs. Carbonyl : Replacement of the carbonyl (C=O) with a thioyl (C=S) group (as in ) reduces hydrogen-bonding capacity, altering solubility and crystallinity.

- Sulfonyl Groups : Compounds with sulfonyl substituents (e.g., ) exhibit increased polarity and thermal stability (mp > 200°C), attributed to strong sulfonyl interactions.

Physicochemical and Spectroscopic Properties

Melting Points and Thermal Stability

Spectroscopic Comparisons :

- IR Spectroscopy :

- ¹H-NMR :

Biological Activity

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antidiabetic properties, interactions with enzymes, and structure-activity relationships (SAR).

Chemical Structure

The compound’s structure can be represented as follows:

This indicates the presence of chlorine, nitro, and hydrazine functional groups, which are crucial for its biological effects.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of 4-nitrobenzamide, including the target compound, exhibit promising antidiabetic properties through inhibition of key enzymes involved in carbohydrate metabolism.

- Inhibition of α-Glucosidase and α-Amylase :

- The compound was evaluated for its ability to inhibit α-glucosidase and α-amylase, enzymes that play critical roles in carbohydrate digestion.

- IC50 Values : The synthesized compounds showed varying degrees of inhibitory potential with IC50 values ranging from 10.75 ± 0.52 μM to 130.90 ± 2.42 μM compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide | TBD | Potentially effective inhibitor |

| Acarbose | 39.48 ± 0.80 | Standard reference |

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The efficacy of the compound is influenced by its structural components:

- Electron-Withdrawing and Electron-Donating Groups : The presence of both nitro (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring significantly enhances enzyme inhibitory activity .

- Binding Energy : The most active compounds exhibited binding energies ranging from -9.7 to -8.0 kcal/mol, indicating strong interactions with enzyme active sites .

Case Studies

Several studies have focused on similar compounds within this chemical class, providing insights into their biological activities:

- Antidiabetic Studies :

- Toxicological Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.